Cas no 1187168-75-7 (6-Methyl-2-(4-pentylbenzoyl)-pyridine)
6-Methyl-2-(4-pentylbenzoyl)-pyridine Chemical and Physical Properties
Names and Identifiers
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- 6-Methyl-2-(4-pentylbenzoyl)-pyridine
- (6-Methylpyridin-2-yl)(4-pentylphenyl)methanone
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- MDL: MFCD13152600
- Inchi: 1S/C18H21NO/c1-3-4-5-8-15-10-12-16(13-11-15)18(20)17-9-6-7-14(2)19-17/h6-7,9-13H,3-5,8H2,1-2H3
- InChI Key: IJEYXUVVKRHJMH-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C)N=1)C1C=CC(=CC=1)CCCCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 294
- Topological Polar Surface Area: 30
6-Methyl-2-(4-pentylbenzoyl)-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB362923-1 g |
6-Methyl-2-(4-pentylbenzoyl)-pyridine; 97% |
1187168-75-7 | 1g |
€701.80 | 2022-03-02 | ||
| abcr | AB362923-2 g |
6-Methyl-2-(4-pentylbenzoyl)-pyridine; 97% |
1187168-75-7 | 2g |
€1,043.50 | 2022-03-02 | ||
| Fluorochem | 202806-1g |
6-Methyl-2-(4-pentylbenzoyl)-pyridine |
1187168-75-7 | 97% | 1g |
£554.00 | 2022-03-01 | |
| Fluorochem | 202806-2g |
6-Methyl-2-(4-pentylbenzoyl)-pyridine |
1187168-75-7 | 97% | 2g |
£837.00 | 2022-03-01 | |
| Fluorochem | 202806-5g |
6-Methyl-2-(4-pentylbenzoyl)-pyridine |
1187168-75-7 | 97% | 5g |
£1702.00 | 2022-03-01 | |
| abcr | AB362923-1g |
6-Methyl-2-(4-pentylbenzoyl)-pyridine, 97%; . |
1187168-75-7 | 97% | 1g |
€953.10 | 2025-04-22 | |
| abcr | AB362923-2g |
6-Methyl-2-(4-pentylbenzoyl)-pyridine, 97%; . |
1187168-75-7 | 97% | 2g |
€1398.60 | 2025-04-22 | |
| Ambeed | A119213-1g |
(6-Methylpyridin-2-yl)(4-pentylphenyl)methanone |
1187168-75-7 | 97% | 1g |
$371.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781682-1g |
(6-Methylpyridin-2-yl)(4-pentylphenyl)methanone |
1187168-75-7 | 97% | 1g |
¥13249.00 | 2024-08-09 |
6-Methyl-2-(4-pentylbenzoyl)-pyridine Suppliers
6-Methyl-2-(4-pentylbenzoyl)-pyridine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 6-Methyl-2-(4-pentylbenzoyl)-pyridine
Introduction to 6-Methyl-2-(4-pentylbenzoyl)-pyridine (CAS No: 1187168-75-7)
6-Methyl-2-(4-pentylbenzoyl)-pyridine, identified by the chemical abstracts service number 1187168-75-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyridine core substituted with a methyl group at the 6-position and a 4-pentylbenzoyl moiety at the 2-position, exhibits a structural framework that has garnered attention for its potential applications in drug discovery and molecular recognition. The presence of both aromatic and aliphatic components in its structure imparts unique physicochemical properties, making it a valuable candidate for further exploration in medicinal chemistry.
The synthesis of 6-Methyl-2-(4-pentylbenzoyl)-pyridine involves sophisticated organic transformations that highlight the intersection of classical and modern synthetic methodologies. The introduction of the 4-pentylbenzoyl group necessitates careful consideration of reaction conditions to ensure regioselectivity and yield optimization. Recent advances in catalytic systems, such as transition metal-catalyzed cross-coupling reactions, have facilitated more efficient routes to this compound, reducing the reliance on traditional, multi-step processes. These innovations not only enhance scalability but also minimize waste, aligning with the growing emphasis on sustainable chemistry practices.
In the realm of pharmaceutical applications, 6-Methyl-2-(4-pentylbenzoyl)-pyridine has been investigated for its interaction with biological targets, particularly enzymes and receptors involved in metabolic pathways. The pyridine scaffold is a common motif in bioactive molecules, often serving as a key pharmacophore due to its ability to engage with hydrogen bonding networks and hydrophobic pockets within proteins. The methyl group at the 6-position may modulate solubility and metabolic stability, while the bulky 4-pentylbenzoyl moiety can influence binding affinity by introducing steric hindrance or enhancing hydrophobic interactions. Such structural features make this compound a promising scaffold for designing novel therapeutic agents.
Recent studies have explored the potential of derivatives of 6-Methyl-2-(4-pentylbenzoyl)-pyridine in addressing neurological disorders. The pyridine ring's similarity to certain neurotransmitter analogs suggests its utility in modulating synaptic activity. For instance, modifications at the 2-position with electron-withdrawing or electron-donating groups can fine-tune electronic properties, influencing receptor binding kinetics. Preliminary computational studies have indicated that this compound may exhibit properties conducive to acting as an allosteric modulator, a strategy increasingly employed in drug development to achieve higher selectivity and reduced side effects.
The role of computational chemistry in optimizing 6-Methyl-2-(4-pentylbenzoyl)-pyridine derivatives cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities, identify optimal conformations, and design analogs with enhanced efficacy. High-throughput virtual screening has further accelerated the process by allowing rapid evaluation of large libraries of compounds. This integration of experimental and computational approaches has been instrumental in identifying lead candidates for clinical development. Moreover, machine learning algorithms are now being employed to predict pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), thereby streamlining the drug discovery pipeline.
The chemical diversity inherent in 6-Methyl-2-(4-pentylbenzoyl)-pyridine makes it an attractive platform for structure-activity relationship (SAR) studies. By systematically varying substituents on the pyridine ring or the benzoyl moiety, researchers can dissect contributions from individual structural elements to overall biological activity. Such investigations often reveal unexpected insights into mechanism-of-action, guiding rational design of next-generation compounds. For example, replacing the pentyl group with shorter or branched aliphatic chains could alter lipophilicity and cell membrane permeability, while introducing heteroatoms into the benzene ring might enhance binding interactions through additional hydrogen bonding or π-stacking effects.
Industrial applications of 6-Methyl-2-(4-pentylbenzoyl)-pyridine extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural motifs are reminiscent of compounds known for their pesticidal or herbicidal properties, suggesting potential utility in crop protection formulations. Additionally, derivatives of this molecule have been explored as ligands for metal ions in catalysis or as chelating agents in diagnostic imaging probes. The versatility of its framework underscores its importance as a building block in synthetic chemistry.
The future direction of research on 6-Methyl-2-(4-pentylbenzoyl)-pyridine is likely to be shaped by emerging trends such as de novo drug design and modular synthesis strategies. Advances in DNA-encoded library technologies may enable high-throughput discovery of novel derivatives with tailored properties. Meanwhile, biocatalytic approaches are gaining traction for their environmental benefits and cost-effectiveness compared to traditional synthetic methods. By combining these innovations with established principles of medicinal chemistry, scientists can unlock new therapeutic possibilities derived from this versatile compound.
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